Trimethylsilyl dihexylcarbamate
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Overview
Description
Trimethylsilyl dihexylcarbamate is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a dihexylcarbamate moiety. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications, particularly as a protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl dihexylcarbamate typically involves the reaction of hexylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which then reacts with carbon dioxide to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl dihexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) are used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce simpler silanes .
Scientific Research Applications
Trimethylsilyl dihexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during multi-step organic syntheses.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of trimethylsilyl dihexylcarbamate involves the formation of a stable silyl ether, which protects reactive functional groups during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, such as treatment with fluoride ions, to regenerate the original functional group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for similar protecting group strategies but lacks the carbamate functionality.
Tetrahydropyranyl ethers: Another class of protecting groups for alcohols, but they require harsher conditions for removal.
Uniqueness
Trimethylsilyl dihexylcarbamate is unique due to its combination of a trimethylsilyl group and a dihexylcarbamate moiety, providing both stability and ease of removal under mild conditions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial .
Properties
CAS No. |
61355-43-9 |
---|---|
Molecular Formula |
C16H35NO2Si |
Molecular Weight |
301.54 g/mol |
IUPAC Name |
trimethylsilyl N,N-dihexylcarbamate |
InChI |
InChI=1S/C16H35NO2Si/c1-6-8-10-12-14-17(15-13-11-9-7-2)16(18)19-20(3,4)5/h6-15H2,1-5H3 |
InChI Key |
XELZIYKIHDRTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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